4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one
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Overview
Description
4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one is a complex organic compound with the molecular formula C16H24O3 It is characterized by its unique structure, which includes a dioxolanone ring and a nonadienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,8-dimethyl-3,7-nonadien-1-ol as a starting material, which undergoes a series of reactions including esterification, cyclization, and methylenation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
(3E)-4,8-Dimethyl-1,3,7-nonatriene: Shares a similar nonadienyl side chain but lacks the dioxolanone ring.
(E)-4,8-Dimethyl-1,3,7-nonatriene: Another isomer with similar structural features but different spatial arrangement
Uniqueness
4-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-4-methyl-5-methylidene-1,3-dioxolan-2-one is unique due to its combination of a dioxolanone ring and a nonadienyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[(3E)-4,8-dimethylnona-3,7-dienyl]-4-methyl-5-methylidene-1,3-dioxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-12(2)8-6-9-13(3)10-7-11-16(5)14(4)18-15(17)19-16/h8,10H,4,6-7,9,11H2,1-3,5H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFHLHESBUDJC-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(=C)OC(=O)O1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1(C(=C)OC(=O)O1)C)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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